

# Spectral and Methodological Overview of 2-Indanone Oxime for Advanced Research

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## Compound of Interest

Compound Name: 2-Indanone oxime

Cat. No.: B1205014

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This technical guide provides an in-depth analysis of the spectral properties of **2-indanone oxime**, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines key spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis and analysis.

## Summary of Spectral Data

The spectral data for **2-indanone oxime** is crucial for its identification and characterization. The following tables summarize the key findings from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.10 - 7.25	m	Ar-H
3.55	s	CH <sub>2</sub>
9.0 (approx.)	br s	N-OH

Note: The exact chemical shift of the N-OH proton can vary depending on the solvent and concentration.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment
160.0	C=N
140.0	Ar-C (quaternary)
126.8	Ar-CH
124.8	Ar-CH
35.0	CH <sub>2</sub>

## Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3400-3100 (broad)	O-H stretch of the oxime
3050-3020	Aromatic C-H stretch
2920-2850	Aliphatic C-H stretch
1665	C=N stretch of the oxime
1480, 1450	Aromatic C=C stretch
950	N-O stretch

## Mass Spectrometry (MS) Data

The mass spectrum of **2-indanone oxime** provides valuable information about its molecular weight and fragmentation pattern.

m/z	Ion
147	[M] <sup>+</sup> (Molecular Ion)
130	[M-OH] <sup>+</sup>
115	[M-H <sub>2</sub> NO] <sup>+</sup>
103	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

Detailed methodologies for the synthesis of **2-indanone oxime** and its subsequent spectral analysis are provided below.

### Synthesis of 2-Indanone Oxime

**2-Indanone oxime** can be synthesized from 2-indanone and hydroxylamine hydrochloride.

Materials:

- 2-indanone
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Sodium acetate or pyridine
- Ethanol
- Water

Procedure:

- Dissolve 2-indanone in ethanol in a round-bottom flask.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is used to neutralize the HCl released during the reaction.

- The mixture is typically stirred at room temperature or gently heated under reflux for a specified period.
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
- The crude **2-indanone oxime** is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

## Spectroscopic Analysis

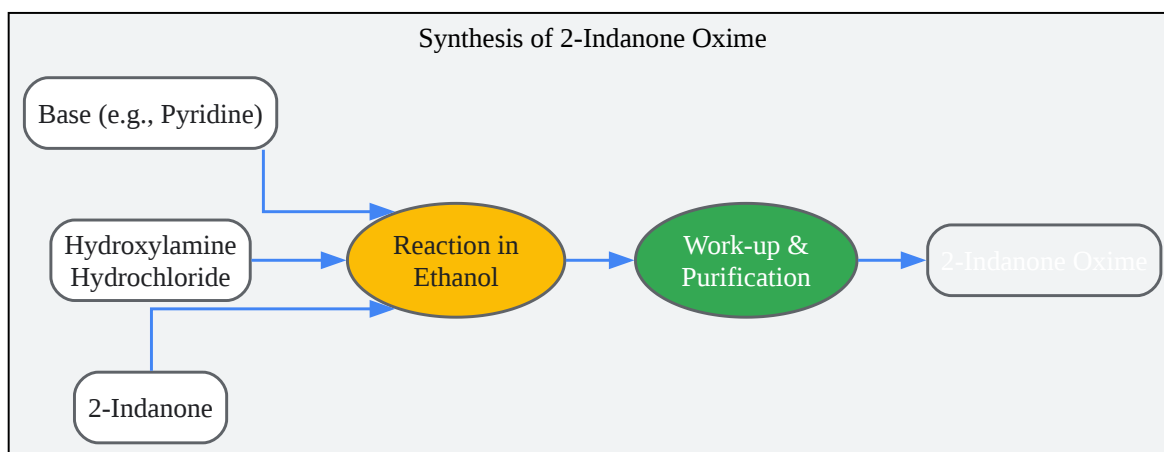
**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). A deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

**Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

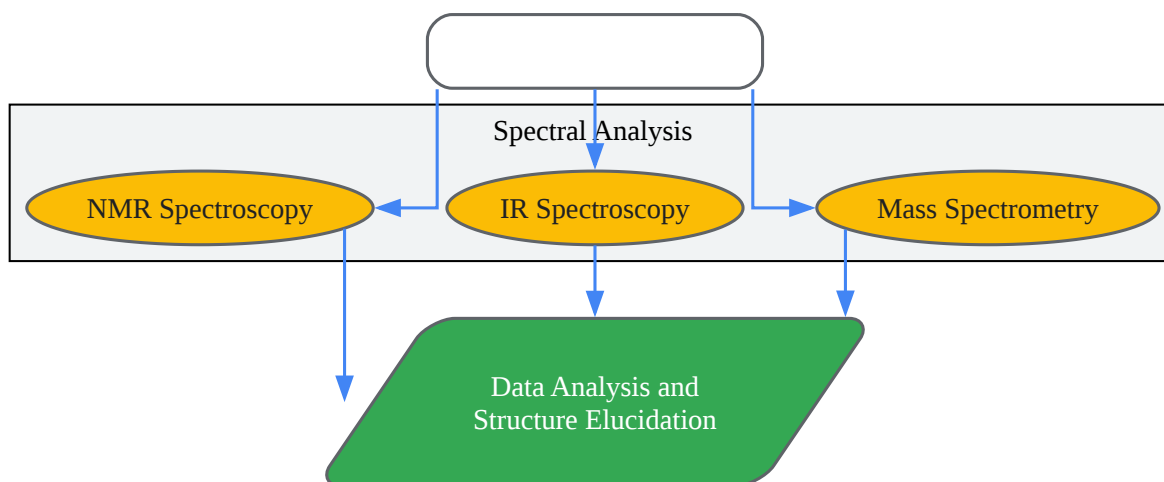
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of **2-indanone oxime**.



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Caption: Synthetic pathway for **2-indanone oxime**.



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Caption: Workflow for spectral analysis of **2-indanone oxime**.

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